
"1-Methyl-1H-indazol-4-ol" physical and
chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Methyl-1H-indazol-4-ol

Cat. No.: B186704 Get Quote

An In-Depth Technical Guide to 1-Methyl-1H-
indazol-4-ol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of 1-Methyl-1H-indazol-4-ol, a key heterocyclic compound with significant

potential in pharmaceutical research and development. This document is intended to serve as

a valuable resource for scientists and researchers engaged in drug discovery and medicinal

chemistry.

Chemical Identity and Physical Properties
1-Methyl-1H-indazol-4-ol, with the CAS number 144528-23-4, is a substituted indazole

derivative. The indazole core is a prevalent scaffold in many biologically active compounds.

The addition of a methyl group at the N1 position and a hydroxyl group at the 4-position

significantly influences its physicochemical characteristics and biological activity.

Table 1: Physical and Chemical Properties of 1-Methyl-1H-indazol-4-ol
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Property Value Source(s)

CAS Number 144528-23-4 [1][2]

Molecular Formula C₈H₈N₂O [1][2]

Molecular Weight 148.16 g/mol [1]

Appearance
Not explicitly stated, though

related compounds are solids.

Melting Point No data available

Boiling Point No data available

Solubility No data available

pKa No data available

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 1-Methyl-1H-
indazol-4-ol. While specific spectra for this exact compound are not readily available in the

public domain, data for closely related indazole derivatives provide valuable insights into the

expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet

for the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the

positions of the methyl and hydroxyl groups.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms

in the molecule, including the carbons of the fused rings and the methyl group.

Researchers can find spectral data for various indazole derivatives, which can aid in the

interpretation of experimentally obtained spectra for 1-Methyl-1H-indazol-4-ol.[3][4][5][6][7][8]

Synthesis and Analysis
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Synthetic Protocols
While a specific, detailed experimental protocol for the synthesis of 1-Methyl-1H-indazol-4-ol
is not explicitly available in the reviewed literature, general methods for the synthesis of

substituted indazoles can be adapted. A common strategy involves the cyclization of

appropriately substituted hydrazones.

A plausible synthetic workflow for 1-Methyl-1H-indazol-4-ol could be conceptualized as

follows:

Substituted Phenylhydrazine Cyclization Reaction Methylated Indazole Intermediate Hydroxylation or Demethylation 1-Methyl-1H-indazol-4-ol

Click to download full resolution via product page

Figure 1: A generalized synthetic workflow for 1-Methyl-1H-indazol-4-ol.

For related compounds, such as 6-Bromo-1-methyl-1H-indazol-4-amine, a multi-step synthesis

starting from 6-bromo-1H-indazole has been described, involving N-methylation, nitration, and

subsequent reduction.[9] This suggests that functional group interconversion on a pre-formed

methylated indazole ring is a viable synthetic strategy.

Analytical Methodologies
High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC (RP-HPLC) method would be suitable for the analysis of 1-Methyl-1H-
indazol-4-ol. A general protocol would involve:

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium

acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

Flow Rate: Typically 1.0 mL/min.
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Temperature: Ambient or controlled (e.g., 25-30 °C).

Method development would be required to optimize the separation and quantification of the

target compound and any impurities.

Biological Activity and Signaling Pathways
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry,

appearing in numerous compounds with diverse biological activities. Indazole derivatives are

particularly prominent as kinase inhibitors.[10][11]

While direct evidence for the biological activity of 1-Methyl-1H-indazol-4-ol is limited in the

available literature, its structural similarity to known kinase inhibitors suggests it may also target

these crucial enzymes. Kinases play a pivotal role in cellular signaling pathways that regulate

cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a

hallmark of cancer and other diseases.

Potential Kinase Inhibition and Signaling Pathway Involvement:

Indazole-based compounds have been shown to inhibit a variety of kinases, including but not

limited to:

Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, making it a target for

cancer therapy.[10][11]

Receptor Tyrosine Kinases (RTKs): Such as VEGFR and PDGFR, which are involved in

angiogenesis and tumor growth.

BCR-ABL: A fusion protein associated with chronic myeloid leukemia (CML).[12]

PI3K/Akt signaling pathway: A critical pathway in cell survival and proliferation.[13]

The potential interaction of 1-Methyl-1H-indazol-4-ol with a kinase active site can be

visualized as follows:
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Kinase Active Site
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Figure 2: Hypothetical binding of 1-Methyl-1H-indazol-4-ol in a kinase active site.

Further experimental validation through kinase screening assays and cell-based studies is

necessary to elucidate the specific biological targets and signaling pathways modulated by 1-
Methyl-1H-indazol-4-ol. The presence of the hydroxyl group offers a potential site for

hydrogen bonding interactions within a kinase active site, which could contribute to its inhibitory

activity.

Safety and Handling
Based on available information, 1-Methyl-1H-indazol-4-ol should be handled with care in a

laboratory setting. The following hazard statements have been associated with this compound:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment

(PPE) such as gloves, safety glasses, and a lab coat, are recommended when handling this

compound. It should be stored in a cool, dry, and well-ventilated area.[1]

Conclusion
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1-Methyl-1H-indazol-4-ol is a compound of significant interest for researchers in medicinal

chemistry and drug development. Its indazole core suggests potential as a kinase inhibitor, a

class of drugs that has revolutionized cancer therapy. This technical guide has summarized the

available physical, chemical, and safety information for this compound. Further research is

warranted to fully characterize its physical properties, optimize its synthesis, and explore its

biological activity and therapeutic potential in various disease models. The information and

conceptual frameworks provided herein are intended to facilitate these future research

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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